5-Chlorobenzoxazole
Overview
Description
5-Chlorobenzoxazole is an organic compound with the chemical formula C7H4ClNO. It is a derivative of benzoxazole, where a chlorine atom is substituted at the fifth position of the benzoxazole ring. This compound is known for its white crystalline appearance and is almost insoluble in water but soluble in organic solvents such as alcohols, ethers, and olefins . It is commonly used as an intermediate in organic synthesis for the production of biologically active compounds and has applications in the chemical and pharmaceutical industries .
Mechanism of Action
Target of Action
5-Chlorobenzoxazole, also known as Chlorzoxazone, primarily targets mast cells . Mast cells play a crucial role in the immune system and are involved in inflammatory responses .
Biochemical Pathways
It is known that the compound’s action primarily occurs at the level of the spinal cord and subcortical areas of the brain . This suggests that it may influence pathways related to pain perception and muscle relaxation .
Pharmacokinetics
It is known that the compound has been used in various in vitro studies for its antimicrobial and anticancer activities .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of mast cell degranulation, which prevents the release of histamine and SRS-A . This can lead to a reduction in inflammation and allergic reactions . Additionally, it has been shown to have antimicrobial activity against various bacterial and fungal strains .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds, pH levels, temperature, and other environmental conditions can affect the compound’s stability and activity . .
Biochemical Analysis
Biochemical Properties
5-Chlorobenzoxazole has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Cellular Effects
This compound has been shown to have potent anticancer activity . It targets a wide range of metabolic pathways and cellular processes in cancer pathology . It has been found to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The structural makeup of the this compound scaffold allows efficient interaction with biological targets .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities .
Metabolic Pathways
This compound is involved in various metabolic pathways. Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways .
Transport and Distribution
The structural makeup of the this compound scaffold allows efficient interaction with biological targets .
Subcellular Localization
Subcellular location can be determined by fluorescent protein tagging or mass spectrometry detection in subcellular purifications and by prediction using protein sequence features .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chlorobenzoxazole is typically synthesized through the chlorination of benzoxazole. One common method involves the reaction of benzoxazole with cuprous chloride in the presence of a solvent . Another approach involves the use of 2-aminophenol as a precursor, which is reacted with various compounds such as aldehydes, acids, and their derivatives under different reaction conditions and catalysts .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of green solvents and eco-friendly catalysts is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Chlorobenzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Chlorobenzoxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound of 5-Chlorobenzoxazole, known for its wide range of biological activities.
5-Bromobenzoxazole: Similar to this compound but with a bromine atom instead of chlorine.
2-Amino-5-chlorobenzoxazole: Another derivative with an amino group at the second position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the fifth position makes it particularly useful in certain synthetic and industrial applications, differentiating it from other benzoxazole derivatives .
Properties
IUPAC Name |
5-chloro-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMQXAYLHOSRKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169201 | |
Record name | Benzoxazole, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17200-29-2 | |
Record name | 5-Chlorobenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17200-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoxazole, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017200292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17200-29-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoxazole, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chlorobenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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